
Eletriptan N-Oxide
説明
Eletriptan N-Oxide is a derivative of eletriptan, a second-generation triptan drug primarily used for the treatment of migraine headaches
準備方法
Synthetic Routes and Reaction Conditions
Eletriptan N-Oxide can be synthesized by oxidizing eletriptan using aqueous hydrogen peroxide in the presence of catalytic amounts of ammonium molybdate. This reaction typically yields two isomers of this compound, which can be separated using preparative high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and purity. The use of continuous flow reactors and advanced purification techniques like preparative HPLC are common in industrial settings to ensure high yield and purity.
化学反応の分析
Types of Reactions
Eletriptan N-Oxide primarily undergoes oxidation reactions. The compound can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Aqueous hydrogen peroxide with ammonium molybdate as a catalyst.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the oxidation of eletriptan are the two isomers of this compound. These isomers can be further studied for their pharmacological properties and potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
Preparation Methods:
Eletriptan N-Oxide is synthesized through the oxidation of eletriptan using aqueous hydrogen peroxide in the presence of ammonium molybdate as a catalyst. This process typically yields two isomers, which can be separated using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions:
- Oxidation: Aqueous hydrogen peroxide with ammonium molybdate.
- Reduction: Sodium borohydride or lithium aluminum hydride can be utilized.
- Substitution: Various nucleophiles can be employed depending on the desired product.
The primary products from the oxidation of eletriptan are the two isomers of this compound, which are essential for further pharmacological studies.
Chemistry
In chemistry, this compound serves as a model compound for studying oxidation reactions and the behavior of triptan derivatives. Its structural characteristics allow researchers to explore the mechanisms of oxidative transformations and their implications in drug development.
Biology
This compound is investigated for its interactions with serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. These interactions are crucial for understanding its effects on neurological pathways and potential therapeutic applications in treating migraines . The compound's ability to selectively bind to these receptors contributes to its efficacy in migraine management by inducing vasoconstriction in cerebral arteries .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating migraines. Clinical studies have shown that it effectively reduces headache intensity and associated symptoms such as nausea and photophobia compared to placebo treatments . The pharmacokinetic profile of this compound, primarily metabolized by the CYP3A4 enzyme, necessitates careful consideration when co-administered with other medications that may inhibit this enzyme .
Industry
The compound is also utilized in pharmaceutical formulations and drug delivery systems. Its properties make it suitable for developing new migraine therapies that may offer improved efficacy and safety profiles compared to existing treatments.
Case Studies and Clinical Efficacy
Several clinical trials have demonstrated the efficacy of this compound in treating acute migraine attacks:
- Study 1: A placebo-controlled trial showed that a 40 mg dose resulted in a 68% headache-free rate at two hours compared to 25% for placebo .
- Study 2: Another trial indicated that doses of 20 mg, 40 mg, and 80 mg achieved headache relief rates of 47%, 62%, and 59%, respectively, against a placebo response of 22% .
- Study 3: A meta-analysis confirmed that this compound consistently outperformed placebo across various dosages, highlighting its effectiveness as a first-line treatment for moderate-to-severe migraine attacks .
作用機序
Eletriptan N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to the narrowing of blood vessels in the brain, reducing the swelling associated with migraine pain. Additionally, this compound blocks the release of substances from nerve endings that cause pain, nausea, and other migraine symptoms .
類似化合物との比較
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Zolmitriptan: Similar in function but differs in its receptor binding profile and duration of action.
Uniqueness
Eletriptan N-Oxide is unique due to its specific oxidation state and the resulting pharmacological properties. Its ability to bind to multiple serotonin receptor subtypes with high affinity makes it a valuable compound for studying the mechanisms of migraine relief and developing new therapeutic agents .
生物活性
Eletriptan N-oxide is a derivative of the triptan class of medications, primarily used for the acute treatment of migraine. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy, particularly in comparison to its parent compound, eletriptan.
1. Pharmacodynamics
This compound acts as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are predominantly located in the cranial vasculature and trigeminal nerve system, which are critical in the pathophysiology of migraines.
- Mechanism of Action :
- 5-HT_1B Receptor Activation : Causes vasoconstriction of cranial blood vessels, reducing migraine-associated vascular dilation.
- 5-HT_1D Receptor Activation : Inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, thereby reducing neurogenic inflammation and pain perception .
2. Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its metabolism and bioavailability:
- Absorption : Eletriptan is well absorbed after oral administration with a mean absolute bioavailability of approximately 50%. Peak plasma concentrations are typically reached within 1.5 to 2 hours post-dose .
- Metabolism : The compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The only known active metabolite is the N-demethylated form, which retains some pharmacological activity but is significantly less potent than eletriptan itself .
- Elimination : The terminal elimination half-life of eletriptan is approximately 4 hours, with renal clearance averaging about 3.9 L/h .
3. Clinical Efficacy
Clinical trials have established the efficacy of eletriptan in treating acute migraine attacks. This compound's activity can be inferred from studies on eletriptan:
- Headache Relief : In placebo-controlled trials, eletriptan demonstrated significant efficacy at all tested doses (20 mg, 40 mg, and 80 mg), with headache relief rates at 2 hours being 64%, 67%, and 76% respectively compared to a placebo response of 51% .
- Safety Profile : Eletriptan has shown a favorable safety profile with low incidence rates of serious side effects, making it suitable for patients with cardiovascular risk factors .
4. Comparative Data Table
Parameter | Eletriptan | This compound |
---|---|---|
Mechanism of Action | Agonist at 5-HT_1B/1D | Agonist at 5-HT_1B/1D |
Bioavailability | ~50% | Not specifically reported |
Peak Plasma Time | 1.5 - 2 hours | Not specifically reported |
Terminal Half-Life | ~4 hours | Not specifically reported |
Efficacy (Headache Relief) | Up to 76% | Not directly studied |
Major Metabolite | N-demethylated | N-Oxide (minor) |
5. Case Studies and Research Findings
Several studies highlight the biological activity and clinical relevance of eletriptan and its derivatives:
- A systematic review indicated that triptans, including eletriptan, are first-line treatments for moderate-to-severe migraine due to their efficacy and tolerability .
- Research on the synthesis of this compound revealed that it can form as a minor impurity during the production process; however, its biological implications remain less studied compared to its parent compound .
特性
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-,24?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXCIRSBRHOOJE-PHSANKKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217641-89-8 | |
Record name | Eletriptan N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217641898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELETRIPTAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RGQ9Y9CLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。